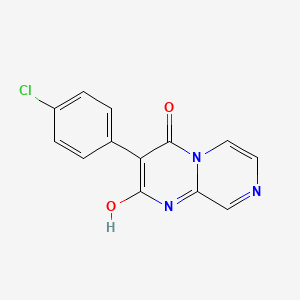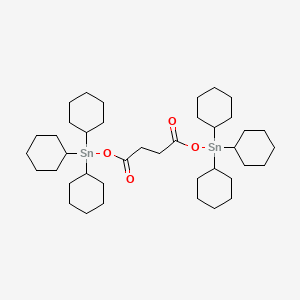
1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane is a chemical compound known for its unique structure and properties. It is characterized by the presence of cyclohexyl groups and tin atoms, making it a compound of interest in various fields of research and industry .
准备方法
The synthesis of 1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane involves multiple steps. The synthetic routes typically include the reaction of cyclohexyl derivatives with tin-based reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
化学反应分析
1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can convert the compound into different tin-containing species.
Substitution: The cyclohexyl groups can be substituted with other functional groups using appropriate reagents and conditions
科学研究应用
1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane involves its interaction with molecular targets through its tin atoms and cyclohexyl groups. These interactions can affect various biochemical pathways, leading to its observed effects in different applications .
相似化合物的比较
1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane can be compared with similar compounds such as:
- 1,2-Bis(2-mercaptoethoxy)ethane
- 1,8-Dimercapto-3,6-dioxaoctane
- Ethylene Glycol Bis(2-mercaptoethyl) Ether
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound .
属性
CAS 编号 |
13137-53-6 |
|---|---|
分子式 |
C40H70O4Sn2 |
分子量 |
852.4 g/mol |
IUPAC 名称 |
bis(tricyclohexylstannyl) butanedioate |
InChI |
InChI=1S/6C6H11.C4H6O4.2Sn/c6*1-2-4-6-5-3-1;5-3(6)1-2-4(7)8;;/h6*1H,2-6H2;1-2H2,(H,5,6)(H,7,8);;/q;;;;;;;2*+1/p-2 |
InChI 键 |
HYXWTSVCKZZDIG-UHFFFAOYSA-L |
规范 SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)CCC(=O)O[Sn](C4CCCCC4)(C5CCCCC5)C6CCCCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



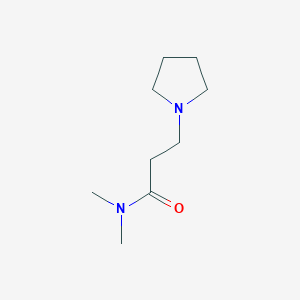
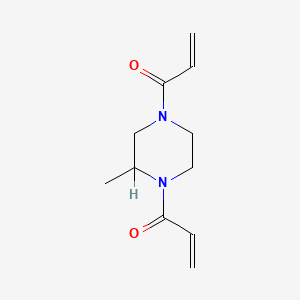
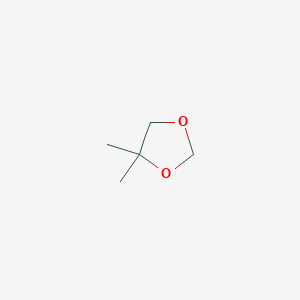
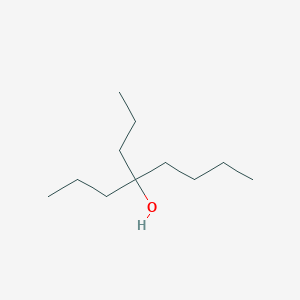
![1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione](/img/structure/B14712655.png)
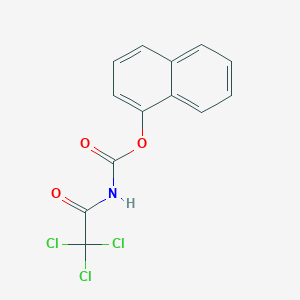
![2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one](/img/structure/B14712667.png)
silane](/img/structure/B14712674.png)
![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)

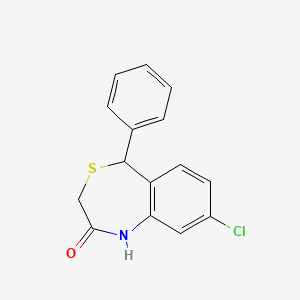
![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)
